2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol

Catalog No.
S1552582
CAS No.
70434-83-2
M.F
C21H34O2
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2...

CAS Number

70434-83-2

Product Name

2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol

IUPAC Name

2-[(1S,3S)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C21H34O2/c1-4-5-6-7-13-21(2,3)17-11-12-19(20(23)15-17)16-9-8-10-18(22)14-16/h11-12,15-16,18,22-23H,4-10,13-14H2,1-3H3/t16-,18-/m0/s1

InChI Key

ZWWRREXSUJTKNN-WMZOPIPTSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O

Synonyms

3-trans CP 47,497

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@@H](C2)O)O

Cannabinoid Receptor Investigation

One key area of research using CP-47,497 is investigating the cannabinoid receptors, CB1 and CB2. Studies have shown that CP-47,497 binds to both CB1 and CB2 receptors with higher affinity than THC, meaning it has a stronger attraction to these receptors [1]. This allows researchers to explore the specific functions of these receptors and their role in various physiological processes.

  • [1] National Institutes of Health. PubChem

Understanding THC's Mechanisms

CP-47,497's potency as a cannabinoid receptor agonist also makes it valuable in understanding the mechanisms of action of THC. Behavioral studies in animals have shown that CP-47,497 produces effects similar to THC, including producing subjective effects in drug discrimination studies [2]. This allows researchers to compare and contrast the effects of these two compounds and gain insights into how THC exerts its influence in the body.

  • [2] US Department of Justice. Diversion Control Division. 5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]-phenol [Synthetic Cannabinoid in Herbal Products].

The compound 2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol, commonly referred to as CP 47,497, is a synthetic cannabinoid belonging to the class of organic compounds known as cyclohexylphenols. Its molecular formula is C21H34O2C_{21}H_{34}O_2, with a molecular weight of 318.50 g/mol. The structure features a cyclohexyl ring substituted with a hydroxyl group and a phenolic moiety, contributing to its unique pharmacological properties. The compound has been utilized in various studies related to cannabinoid receptor interactions and has implications in both therapeutic and recreational contexts .

CP 47,497 interacts predominantly with cannabinoid receptors CB1 and CB2, mimicking the effects of natural cannabinoids like tetrahydrocannabinol. The compound acts as an agonist at these receptors, leading to various physiological effects such as analgesia, euphoria, and altered sensory perception. The chemical reactivity of CP 47,497 can be characterized by its ability to undergo typical reactions associated with phenolic compounds, including oxidation and esterification .

CP 47,497 exhibits significant biological activity as a potent agonist for cannabinoid receptors. Studies have shown that it can modulate neurotransmitter release and influence pain perception, appetite regulation, and mood enhancement. Its binding affinity for CB1 receptors is particularly noteworthy, as it can elicit effects comparable to those of delta-9-tetrahydrocannabinol . Additionally, research indicates that CP 47,497 may have neuroprotective properties and could potentially be explored for therapeutic applications in neurodegenerative diseases .

The synthesis of CP 47,497 typically involves multi-step organic reactions starting from readily available precursors. One common method includes:

  • Formation of the Cyclohexanol Derivative: Starting from cyclohexene or cyclohexanol, hydroxylation reactions introduce the necessary functional groups.
  • Phenolic Coupling: The cyclohexanol derivative is then coupled with a substituted phenol using coupling agents or through direct electrophilic aromatic substitution.
  • Alkyl Chain Introduction: The final step involves adding the branched alkyl chain (2-methyloctan-2-yl) through alkylation techniques.

These methods may vary based on desired yields and purity levels .

CP 47,497 has been primarily studied for its potential applications in pharmacology and toxicology. Its role as a synthetic cannabinoid makes it relevant in:

  • Research on Cannabinoid Receptors: Understanding receptor dynamics and the endocannabinoid system.
  • Potential Therapeutic Uses: Investigating its efficacy in pain management and neuroprotection.
  • Forensic Science: Identifying synthetic cannabinoids in herbal products and understanding their implications in drug abuse .

Interaction studies involving CP 47,497 focus on its binding affinity and efficacy at cannabinoid receptors. Research indicates that CP 47,497 binds more effectively than natural cannabinoids at CB1 receptors, leading to enhanced psychoactive effects. Studies employing radiolabeled ligands have quantified its receptor interactions and provided insights into its pharmacodynamics . Additionally, investigations into its metabolic pathways reveal how it is processed in vivo, contributing to its pharmacological profile.

Several compounds share structural similarities with CP 47,497. Below are some notable examples:

Compound NameStructureKey Features
CP 55,940Similar structure with different substituentsUsed for localizing cannabinoid receptors; potent CB1 agonist
JWH-018Naphthalen-1-yl-(1-pentylindol-3-yl)methanonePopular synthetic cannabinoid; high potency at CB1
HU-210A dibenzopyran derivativeHighly potent agonist at both CB1 and CB2 receptors

Uniqueness of CP 47,497

What sets CP 47,497 apart from these similar compounds is its specific structural arrangement that allows for distinct receptor interactions and potentially unique pharmacological effects. Its branched alkyl chain contributes to its lipophilicity and receptor binding characteristics, making it a subject of interest in both therapeutic research and forensic analysis .

XLogP3

6.7

Dates

Last modified: 04-14-2024
1.Huffman, J.W.,Thompson, A.L.S.,Wiley, J.L., et al. Synthesis and pharmacology of 1-deoxy analogs of CP-47,497 and CP-55,940. Bioorganic & Medicinal Chemistry 16, 322-335 (2008).

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